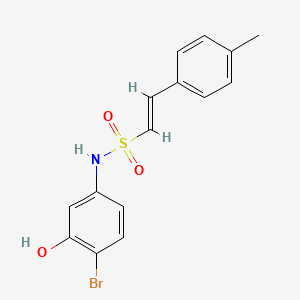

(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-13-6-7-14(16)15(18)10-13/h2-10,17-18H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUPKDJELOJPL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

Sulfonamide Formation: The reaction of the brominated hydroxyphenyl compound with an ethenesulfonamide derivative.

Coupling Reaction: The final step involves coupling the brominated hydroxyphenyl sulfonamide with the methylphenyl group under specific conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

Reduction: Reduction reactions could target the ethenesulfonamide linkage.

Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxidized derivatives of the hydroxyphenyl group.

Reduction: Reduced forms of the ethenesulfonamide linkage.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Possible use as an inhibitor in enzymatic studies.

Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Diagnostic Tools: Use in the development of diagnostic assays.

Industry

Polymer Synthesis: Utilization in the synthesis of specialized polymers.

Chemical Sensors: Development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of (E)-N-aryl-2-arylethenesulfonamides, which exhibit structural diversity in their aryl substituents. Key analogs and their distinguishing features are summarized below:

Structural Implications :

- Electron-Withdrawing Groups (EWGs): The bromine (-Br) in the target compound and 6c enhances electrophilicity and lipophilicity compared to methoxy (-OCH3) or amino (-NH2) groups in 6u and 6x .

- Steric Effects : The 4-methylphenyl group in the target compound introduces moderate steric hindrance, contrasting with the bulky 2′,4′,6′-trimethoxyphenyl group in 6p, which may limit conformational flexibility .

Comparative Yields :

- 6c : 48% yield (Method A) vs. 79% yield (alternative method) .

- 6p : 64% yield via Method B .

- 6u : 75% yield via Method A .

The target compound’s synthesis would likely follow similar protocols, with yields influenced by the reactivity of the bromo and hydroxy substituents.

Physical Properties

Melting points (mp) and spectral data reflect substituent effects:

The target compound’s mp is expected to fall between 140–160°C, intermediate between 6c (less polar -F/-Br) and 6p (polar -OH/-OCH3).

Biological Activity

(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves multi-step organic reactions, including the use of sulfonamide chemistry and the introduction of bromine and hydroxyl groups on the phenyl rings. The general synthetic pathway can be summarized as follows:

- Starting Materials : The synthesis begins with commercially available phenolic compounds.

- Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution.

- Formation of Ethenesulfonamide : The sulfonamide group is introduced via reaction with sulfonyl chlorides.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide exhibit significant anticancer activity. For instance, studies have shown that ethenesulfonamides can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide | HeLa | 25.0 | Apoptosis induction |

| Similar Ethenesulfonamides | MCF-7 | 30.5 | Cell cycle arrest |

These findings suggest that the compound may act by targeting specific pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer effects, (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide has shown potential antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, indicating a broad-spectrum activity that could be harnessed for therapeutic applications.

Case Studies

-

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related compounds, it was found that modifications to the phenolic structure significantly influenced the potency against HeLa cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity, supporting the hypothesis that (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide may possess similar enhancements due to its structural features. -

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of ethenesulfonamides, including derivatives similar to (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide. Results indicated effective inhibition of Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

The biological activity of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating mitochondrial functions and increasing reactive oxygen species (ROS) production.

- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Antimicrobial Action : The sulfonamide group may disrupt bacterial folate synthesis, a crucial pathway for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.